Glycidyl 4-toluenesulfonate
Overview
Description
Glycidyl 4-toluenesulfonate, also known as (2R)-(-)-glycidyl tosylate, is a chemical compound with the molecular formula C10H12O4S and a molecular weight of 228.27 g/mol . It is a white crystalline powder that decomposes in water . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Glycidyl 4-toluenesulfonate can be synthesized through the reaction of glycidol with p-toluenesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired product after purification.
Industrial Production Methods
In industrial settings, the production of oxiran-2-ylmethyl 4-methylbenzenesulfonate involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through crystallization or distillation processes.
Chemical Reactions Analysis
Types of Reactions
Glycidyl 4-toluenesulfonate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The epoxide ring can be opened by nucleophiles such as amines, alcohols, and thiols.
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols. The reaction typically occurs under mild conditions with the use of a base such as sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Nucleophilic substitution: The major products are the corresponding substituted compounds with the nucleophile replacing the epoxide ring.
Oxidation: The major product is the sulfonic acid derivative.
Reduction: The major product is the sulfonic acid.
Scientific Research Applications
Glycidyl 4-toluenesulfonate is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein modifications.
Medicine: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound is used in the production of epoxy resins and other polymeric materials.
Mechanism of Action
The mechanism of action of oxiran-2-ylmethyl 4-methylbenzenesulfonate involves the opening of the epoxide ring by nucleophiles. This reaction leads to the formation of a covalent bond between the nucleophile and the carbon atom of the epoxide ring. The sulfonate group acts as a leaving group, facilitating the nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds
Glycidyl tosylate: Similar in structure but with different stereochemistry.
Epichlorohydrin: Contains an epoxide ring but with a chlorine substituent instead of a sulfonate group.
Glycidyl methacrylate: Contains an epoxide ring and a methacrylate group instead of a sulfonate group.
Uniqueness
Glycidyl 4-toluenesulfonate is unique due to its combination of an epoxide ring and a sulfonate group. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research .
Properties
IUPAC Name |
oxiran-2-ylmethyl 4-methylbenzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4S/c1-8-2-4-10(5-3-8)15(11,12)14-7-9-6-13-9/h2-5,9H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOQXXYIGRPAZJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40867977 | |
Record name | (Oxiran-2-yl)methyl 4-methylbenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40867977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6746-81-2 | |
Record name | Glycidyl tosylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006746812 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6746-81-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143322 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | GLYCIDYL TOSYLATE, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QT428577JZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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